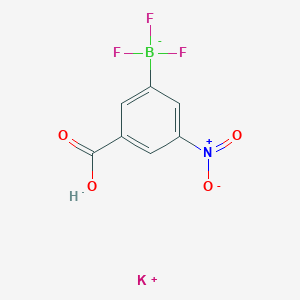
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate
Vue d'ensemble
Description
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate, also known as PCTF, is a versatile and powerful reagent used in a wide range of applications in chemical synthesis, drug discovery, and other scientific research. PCTF is a strong nucleophile and is used in a variety of reactions to produce a variety of compounds. It is a strong acid and can be used to catalyze reactions, as well as to form and break carbon-carbon bonds. PCTF is often used in organic synthesis, especially in the synthesis of pharmaceuticals and other compounds. In addition, PCTF has been used in the synthesis of polymers, nanomaterials, and other materials.
Applications De Recherche Scientifique
Hydrolysis and Suzuki-Miyaura Coupling
Potassium organotrifluoroborate, including derivatives like potassium (3-carboxy-5-nitrophenyl)trifluoroborate, plays a crucial role in Suzuki-Miyaura coupling reactions. The hydrolysis of these compounds to boronic acids is integral to the success of such reactions. This process involves a "slow release" strategy, ensuring that the boronic acid does not accumulate excessively, thus minimizing side reactions like oxidative homocoupling and protodeboronation. The hydrolysis rates depend on various factors, including the nature of the organotrifluoroborate moieties and the reaction conditions, leading to complex solvolytic profiles (Lennox & Lloyd‐Jones, 2012).
Formation of Supramolecular Arrangements
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate can form supramolecular arrangements through secondary bonding, as demonstrated in certain triazenide complex polymers. These polymers exhibit unique crystal structures characterized by weak intermolecular interactions. Such materials have potential applications in the design of new materials with specific structural and functional properties (Hörner, Silva, & Fenner, 2007).
Role in Synthesis and Chemical Reactions
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate and its derivatives are important in various synthesis processes. For example, they are used in the palladium-catalyzed decarboxylative coupling with aryl halides, providing a method for preparing diverse diaryl methanes and derivatives. This highlights the versatility of potassium trifluoroborates in organic synthesis (Shang, Huang, Chu, Fu, & Liu, 2011).
Structural Characterization and Spectroscopic Studies
The characterization of potassium trifluoroborates, including the analysis of their crystal structures and spectroscopic properties, is vital in understanding their chemical behavior and potential applications. Studies involving FT-IR, FT-Raman, and UV–Visible spectroscopy provide insights into their structural properties and interactions in various media, which is crucial for their application in fields like materials science and coordination chemistry (Iramain, Imbarack, Leyton Bongiorno, & Brandán, 2020).
Applications in Drug Discovery and Agrochemicals
The derivatives of potassium (3-carboxy-5-nitrophenyl)trifluoroborate are explored for their potential in drug discovery and agrochemicals. For instance, novel compounds like 3-pentafluorosulfanyl-substituted anilines and aryl ethers, derived from potassium aryl trifluoroborates, are investigated for their use in these fields, underscoring the compound's relevance in pharmaceutical and agricultural research (Joliton & Carreira, 2015).
Environmental and Analytical Applications
In environmental science and analytical chemistry, potassium (3-carboxy-5-nitrophenyl)trifluoroborate derivatives are utilized in processes like the eco-friendly degradation of explosives and as sensors for detecting potassium ions. These applications demonstrate the compound's utility in environmental remediation and analytical measurements (Khatebasreh, Teimouri, Ehrampoush, Ebrahimi, & Sadani, 2022); (Mortimer, Barbeira, Sene, & Stradiotto, 1999).
Propriétés
IUPAC Name |
potassium;(3-carboxy-5-nitrophenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BF3NO4.K/c9-8(10,11)5-1-4(7(13)14)2-6(3-5)12(15)16;/h1-3H,(H,13,14);/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVLQBUGXHWPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)O)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BF3KNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660111 | |
| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3-carboxy-5-nitrophenyl)trifluoroborate | |
CAS RN |
850623-76-6 | |
| Record name | Borate(2-), (5-carboxylato-3-nitrophenyl)trifluoro-, potassium hydrogen (1:1:1), (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=850623-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Potassium (3-carboxy-5-nitrophenyl)(trifluoro)borate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



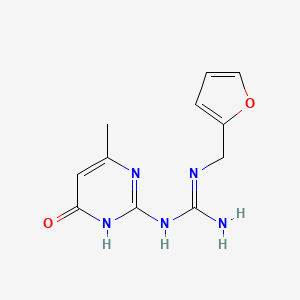
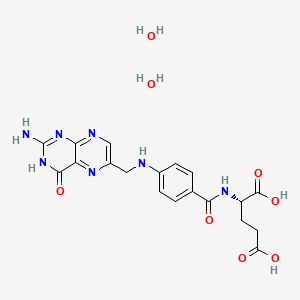
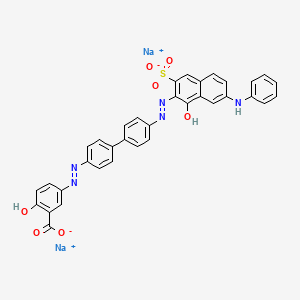
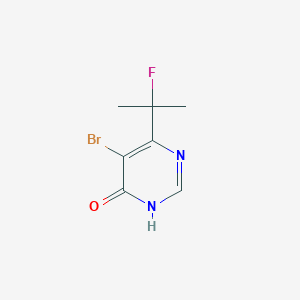
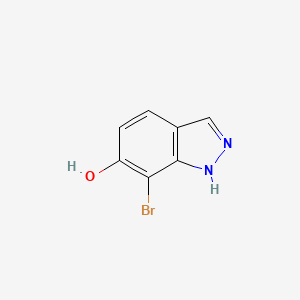
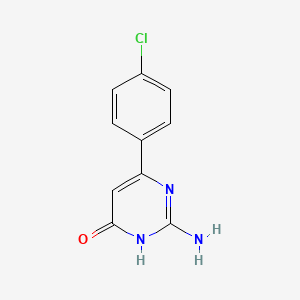
![4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]phenol](/img/structure/B1450908.png)

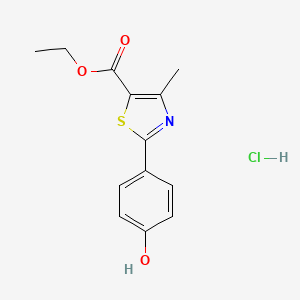
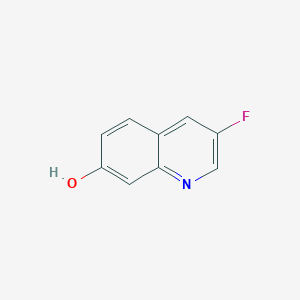
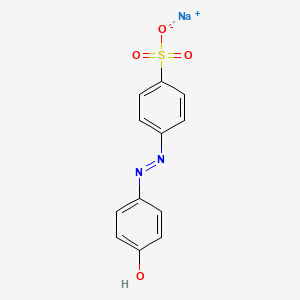

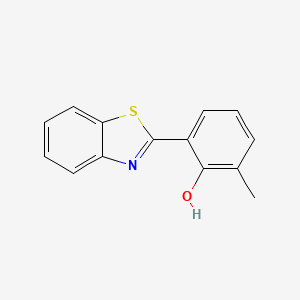
![6-amino-2-[(2-methoxyethyl)amino]pyrimidin-4(3H)-one](/img/structure/B1450921.png)